molecular formula C19H17N9OS B6097512 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine

1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine

Cat. No.: B6097512
M. Wt: 419.5 g/mol
InChI Key: REBKNJAARCSCLL-UHFFFAOYSA-N
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Description

1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a dihydropyrimidine core, and a phenylguanidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the tetrazole and phenylguanidine groups .

Chemical Reactions Analysis

1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine can undergo various chemical reactions, including:

Scientific Research Applications

1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the metabolism of purines .

Comparison with Similar Compounds

Similar compounds to 1-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine include other dihydropyrimidinones and tetrazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For instance, ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is another compound synthesized using the Biginelli reaction and has been studied for its pharmacological properties .

Properties

IUPAC Name

2-[6-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-2-yl]-1-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9OS/c20-17(21-13-7-3-1-4-8-13)24-18-22-14(11-16(29)23-18)12-30-19-25-26-27-28(19)15-9-5-2-6-10-15/h1-11H,12H2,(H4,20,21,22,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBKNJAARCSCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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